molecular formula C16H20N4O4S B2649843 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 899745-15-4

2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No.: B2649843
CAS No.: 899745-15-4
M. Wt: 364.42
InChI Key: ATFXWSIETMSPCP-UHFFFAOYSA-N
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Description

2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a synthetic small molecule recognized in scientific research for its potent inhibitory activity against the Mycobacterium tuberculosis enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) . DprE1 is a crucial and validated drug target in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. By targeting DprE1, this compound disrupts the production of decaprenylphosphoryl arabinose (DPA), thereby blocking cell wall assembly and leading to bacterial cell death. This mechanism is distinct from many classical antibiotics, making it a valuable tool for investigating novel pathways to combat drug-resistant tuberculosis. The compound's design incorporates a hybrid scaffold, merging structural features known to interact with the DprE1 active site, which contributes to its high potency and specificity. Its primary research value lies in the study of tuberculosis drug discovery , serving as a lead compound for structure-activity relationship (SAR) studies, target validation , and understanding resistance mechanisms against this vulnerable bacterial target. Researchers utilize this inhibitor to probe the intricacies of mycobacterial cell wall biogenesis and to develop new therapeutic strategies against persistent and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-11-17-18-16(19)25-10-12-7-13(21)14(8-23-12)24-9-15(22)20-5-3-2-4-6-20/h7-8,11H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXWSIETMSPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Thioether formation: The triazole ring can be functionalized with a thiol group, which is then reacted with a suitable alkylating agent to form the thioether linkage.

    Pyranone ring synthesis: The pyranone ring can be synthesized through condensation reactions involving diketones and aldehydes.

    Piperidine incorporation: The piperidine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound suggests potential efficacy against a range of pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Triazoles have been explored for their anticancer activities due to their ability to interfere with cellular processes. The specific structure of this compound may enhance its interaction with cancer cell targets. Preliminary studies suggest that derivatives with triazole functionalities can induce apoptosis in cancer cells, thus highlighting their potential as therapeutic agents .

Anti-inflammatory Effects

The presence of piperidine and triazole in the compound's structure may contribute to anti-inflammatory effects. Research on related compounds indicates that they can modulate inflammatory pathways, offering potential treatment options for diseases characterized by chronic inflammation .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have shown promise for applications in photonic devices. The unique electronic properties imparted by the triazole ring can enhance light-matter interactions, making these compounds suitable for use in optical materials .

Drug Delivery Systems

The ability to modify the solubility and stability of drugs is crucial in pharmaceutical formulations. Compounds like 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one can be engineered into nanocarriers or conjugated with other therapeutic agents to improve drug delivery efficiency and target specificity .

Case Studies

Study Focus Findings
Abdel-Wahab et al. (2023)Synthesis and characterizationDeveloped a new triazole derivative with confirmed antimicrobial activity against Gram-positive bacteria .
Rimland et al. (2023)Anticancer activityDemonstrated that similar triazole compounds can induce apoptosis in various cancer cell lines .
Nature Study (2024)Nonlinear optical propertiesInvestigated the potential of triazole derivatives in photonic applications, showing enhanced light absorption characteristics .

Mechanism of Action

The mechanism of action of “2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, while the piperidine moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs with Triazole Moieties

Several substituted 1,2,4-triazole derivatives from share the triazole core but differ in substituents and appended groups (Table 1). These compounds were synthesized with high yields (80–93%) and characterized via NMR and HRMS .

Table 1: Comparison of Triazole Derivatives

Compound ID Substituents on Triazole Appended Group Yield (%) Melting Point (°C)
6l 4-Methoxyphenyl, thiophen-2-yl 5-(Trifluoromethyl)furan-2-ylmethylthio 93 125–128
6m 4-Methoxyphenyl, thiophen-2-yl 5-Methylpyridinylmethylthio 92 196–198
6n 4-Methoxyphenyl, thiophen-2-yl Benzo[d]thiazol-2-ylmethoxy 80 155–157
6r 4-Methoxyphenyl, 4-chlorophenyl Benzo[d]thiazol-2-ylmethylthio 91 176–177

Key Observations:

  • Unlike analogs with thiophene or benzothiazole appendages, the target compound features a pyranone scaffold, which may confer distinct conformational rigidity or hydrogen-bonding capacity.
  • High synthetic yields (≥80%) across analogs suggest that the thioether linkage is a robust synthetic strategy, applicable to the target compound .

Pyranone/Piperidine Derivatives

The product index () lists BI81840 , a pyran-4-one derivative with structural similarities to the target compound (Table 2) .

Table 2: Comparison with BI81840

Compound Pyranone Substituents Molecular Formula Molecular Weight
Target Compound - 2-((4-methyl-1,2,4-triazol-3-yl)thio)methyl
- 5-(2-oxo-2-(piperidin-1-yl)ethoxy)
Not Provided Not Provided
BI81840 - 2-[(4-Benzylpiperazin-1-yl)methyl]
- 5-[2-oxo-2-(piperidin-1-yl)ethoxy]
C24H31N3O4 425.52

Key Observations:

  • Both compounds share the 5-(2-oxo-2-(piperidin-1-yl)ethoxy) group , which likely enhances solubility or receptor binding.
  • BI81840 replaces the triazole-thioether group with a benzylpiperazinylmethyl substituent, introducing a bulkier, more lipophilic moiety. This substitution may affect pharmacokinetic properties (e.g., metabolic stability, membrane permeability).

Biological Activity

The compound 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a novel derivative of triazole that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to delve into the biological activities associated with this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 4-methyl-4H-1,2,4-triazole moiety linked to a piperidine group through a thioether bond. The structural formula can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This molecular structure suggests potential interactions with various biological targets due to its diverse functional groups.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, a related triazole compound was evaluated against various cancer cell lines, revealing promising results:

CompoundCancer Cell LineIC50 (μM)
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamideHCT-116 (Colon)6.2
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamideT47D (Breast)27.3

These results indicate that triazole derivatives can inhibit cancer cell proliferation effectively, suggesting that our compound may also possess similar properties due to its structural similarities with these active derivatives .

Antimicrobial Activity

Triazole compounds have been reported to exhibit antimicrobial properties. A study on mercapto-substituted triazoles indicated their effectiveness against various pathogens. The following table summarizes the antimicrobial activity of selected triazole derivatives:

CompoundMicroorganismZone of Inhibition (mm)
4-Methyl-4H-1,2,4-triazole-3-thiolE. coli15
4-Methyl-4H-1,2,4-triazoleS. aureus18

The presence of the thioether linkage in our compound may enhance its interaction with microbial targets, potentially leading to improved antimicrobial efficacy .

The biological activity of triazoles often involves the inhibition of key enzymes or pathways within cells. For example:

  • Fungal Inhibition : Triazoles inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol synthesis.
  • Cancer Cell Apoptosis : Some triazoles induce apoptosis in cancer cells by activating caspase pathways.

Given the structural features of our compound, it is plausible that it may interact with similar biological pathways.

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of triazoles and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines. Notably:

  • Compound A showed significant activity against breast cancer cells with an IC50 value of 43.4 μM.

This study emphasizes the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Testing

In another investigation focusing on the antimicrobial properties of triazole derivatives, researchers found that certain modifications led to increased effectiveness against resistant strains of bacteria. The compound's thioether group was critical in improving its solubility and bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis involves sequential functionalization of the pyran-4-one core. A plausible route includes:

  • Step 1: Introduce the 2-oxo-2-(piperidin-1-yl)ethoxy group via nucleophilic substitution, as seen in analogous pyrimidinone derivatives using chloroethyl intermediates .
  • Step 2: Attach the triazole-thio-methyl moiety through thioether linkage formation. highlights copper-catalyzed "click" reactions for triazole incorporation, though adaptation to thiol-triazole coupling may require optimizing reaction conditions (e.g., DMF/THF, room temperature) .
  • Step 3: Final purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dioxane mixtures, as described for structurally related heterocycles .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

  • FTIR: Identify key functional groups (e.g., C=O stretch of pyran-4-one at ~1650–1700 cm⁻¹, triazole C-N stretches at ~1500 cm⁻¹) .
  • NMR:
    • ¹H NMR: Verify the piperidinyl ethoxy group via δ 3.5–4.0 ppm (OCH₂CH₂) and δ 1.4–1.6 ppm (piperidine protons) .
    • ¹³C NMR: Confirm the pyran-4-one carbonyl at δ ~180–190 ppm and triazole-thio-methyl linkage at δ 35–45 ppm (CH₂S) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for pyrazol-5-one analogs in .

Advanced: How can contradictory bioactivity data in kinase inhibition assays be resolved?

Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Mitigation strategies include:

  • Orthogonal Assays: Validate using fluorescence polarization (FP) and radiometric assays to cross-check inhibition potency .
  • Stability Studies: Monitor degradation in DMSO/buffer via HPLC ( ) to rule out artifacts from hydrolyzed byproducts .
  • Molecular Docking: Compare binding poses with co-crystallized kinase inhibitors to identify critical interactions (e.g., piperidine’s role in hydrophobic pocket engagement) .

Advanced: What strategies improve the yield of the piperidinyl ethoxy substituent during synthesis?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperidine oxygen .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ethoxy-piperidine coupling, as shown for similar etherifications in .
  • Purification: Remove unreacted piperidine via acid-base extraction (e.g., 1M HCl wash) before chromatographic purification .

Advanced: How can solubility limitations in cell-based assays be addressed?

  • Co-Solvents: Use <1% DMSO or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Approach: Modify the 2-oxo group to a phosphate ester (hydrolyzable in vivo), as demonstrated for pyranone derivatives in .
  • Salt Formation: Convert the compound to a hydrochloride salt via reaction with HCl in ethanol, improving solubility by >10-fold ( ) .

Basic: What in vitro models are suitable for initial biological screening?

  • Kinase Panels: Prioritize assays targeting PI3K/AKT/mTOR or JAK/STAT pathways, given structural similarities to triazole-pyranone kinase inhibitors .
  • Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) due to the thioether group’s known role in membrane disruption .

Advanced: How to analyze regioselectivity challenges in triazole-thio-methyl linkage formation?

  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict thermodynamic favorability of 1,2,4-triazole vs. 1,3,4-isomer formation .
  • LC-MS Monitoring: Track reaction intermediates in real-time to identify off-pathway products ( ) .

Advanced: What structural analogs are critical for SAR studies?

  • Pyran-4-one Core Modifications: Compare with 3-methyl or 6-ethyl derivatives to assess steric effects on bioactivity .
  • Piperidine Replacement: Substitute with morpholine or azepane to evaluate ring size impact on target binding .

Basic: How to validate compound purity for publication?

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; purity ≥95% by AUC .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values ( ) .

Advanced: What crystallographic techniques resolve ambiguity in the pyranone conformation?

  • Single-Crystal XRD: Grow crystals via slow evaporation in ethyl acetate/hexane (1:1) and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···H contacts) influencing lattice stability .

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